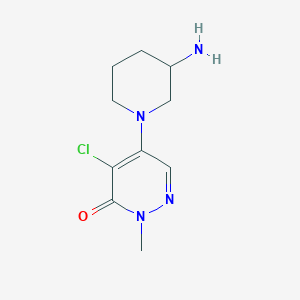

5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮

描述

The compound “5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one” is also known as Alogliptin . It is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It is predominantly present as the R-enantiomer .

Molecular Structure Analysis

The molecular formula of Alogliptin is C18H21N5O2 . It has a molecular weight of 339.392 . The Isomeric SMILES notation is CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN .Physical And Chemical Properties Analysis

The physical and chemical properties of Alogliptin include its molecular weight (339.392), its molecular formula (C18H21N5O2), and its Isomeric SMILES notation (CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN) .科学研究应用

1. 神经炎症成像

Wang 等人(2018 年)合成了与 5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮 在结构上相关的化合物,以供潜在用于使用正电子发射断层扫描 (PET) 技术对神经炎症中的白细胞介素-1 受体相关激酶 4 (IRAK4) 进行成像。这项研究表明该化合物在神经炎症诊断和监测中的潜在应用 (Wang 等人,2018 年).

2. EGFR 和 HER2 蛋白酪氨酸激酶的双重抑制

Fink 等人(2011 年)的一项研究讨论了与 5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮 相似的化合物的合成,该化合物经过优化,可双重抑制 EGFR 和 HER2 蛋白酪氨酸激酶。这表明其在癌症治疗的治疗应用中具有潜力,特别是在 EGFR 和 HER2 驱动的人类肿瘤模型中 (Fink 等人,2011 年).

3. 认知障碍的治疗

Sudoł 等人(2021 年)探讨了 5-HT6 受体激动剂的应用,包括与本化合物在结构上相关的 1,3,5-三嗪-哌嗪衍生物。这些激动剂表现出显着的促认知样活性,并可能是痴呆症疾病的新型治疗方法的有希望的候选者 (Sudoł 等人,2021 年).

4. 5-HT6 受体的先导结构开发

Łażewska 等人(2019 年)的另一项研究合成了一系列 2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪,它们与 5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮 密切相关。他们评估了这些化合物与人血清素 5-HT6 受体的亲和力,表明在开发针对 5-HT6 受体的先导结构方面具有潜力 (Łażewska 等人,2019 年)。

5. 在二次谐波产生中的潜力

Smith 等人(2012 年)在合成具有二次谐波产生能力的材料时使用了与 5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮 在结构上相似的化合物。这项研究为该化合物在材料科学和光子学中的应用开辟了途径 (Smith 等人,2012 年).

6. 抗癌活性

Demirci 和 Demirbas(2019 年)合成了以与 5-(3-氨基哌啶-1-基)-4-氯-2-甲基吡哒嗪-3(2H)-酮 密切相关的化合物为起始原料的新型曼尼希碱。该研究评估了这些化合物对前列腺癌细胞的抗癌活性,表明在癌症治疗中具有潜在的治疗应用 (Demirci 和 Demirbas,2019 年).

作用机制

Target of Action

The primary target of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is responsible for the inactivation of glucagon-like peptide-1 and glucagon-dependent insulinotropic polypeptide, which are incretin hormones that play a crucial role in blood glucose regulation .

Mode of Action

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one acts as a DPP-4 inhibitor . It selectively and continually inhibits DPP-4, thereby preventing the inactivation of the incretin hormones . This inhibition leads to an increase in insulin secretion that is dependent on blood glucose concentration, which helps control blood glucose levels .

Biochemical Pathways

The compound’s action affects the pathway of glucose regulation. By inhibiting DPP-4, it prevents the inactivation of incretin hormones, which are involved in the regulation of insulin secretion . This results in increased insulin secretion and improved blood glucose control .

Pharmacokinetics

The pharmacokinetic properties of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one include its absorption, distribution, metabolism, and excretion (ADME). When administered orally, the compound is absorbed and distributed in the body . It is metabolized into an active metabolite M-I via N-demethylation mainly by CYP2D6 . The compound is excreted in the urine, with a cumulative urinary excretion rate of up to 75.96% . These properties impact the compound’s bioavailability and effectiveness.

Result of Action

The primary molecular effect of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one’s action is the inhibition of DPP-4 . This leads to an increase in the concentration of active incretin hormones in the blood, promoting insulin secretion . On a cellular level, this results in improved control of blood glucose levels .

Action Environment

The action, efficacy, and stability of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one can be influenced by various environmental factors. For instance, the compound’s absorption and effectiveness can be affected by the presence of food . Furthermore, the compound’s metabolism and excretion can be influenced by the individual’s renal function . Understanding these factors is crucial for optimizing the use of the compound in different individuals and conditions.

安全和危害

属性

IUPAC Name |

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-14-10(16)9(11)8(5-13-14)15-4-2-3-7(12)6-15/h5,7H,2-4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEXUYGSMLIBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCCC(C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

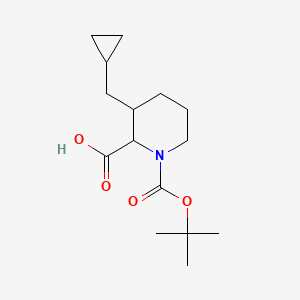

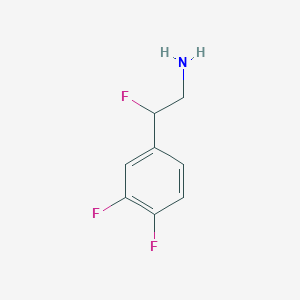

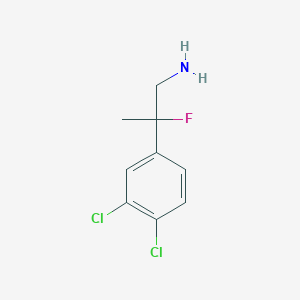

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)

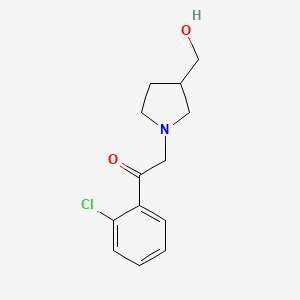

![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)

![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)

![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)